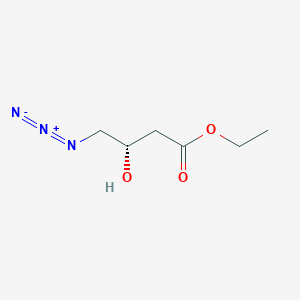
ethyl (S)-4-azido-3-hydroxybutyrate
概要
説明
Ethyl (S)-4-azido-3-hydroxybutyrate is an organic compound that features an ethyl ester group, an azido group, and a hydroxy group attached to a butyrate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (S)-4-azido-3-hydroxybutyrate typically involves the azidation of ethyl (S)-4-chloro-3-hydroxybutyrate. This reaction is carried out using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the azide ion replaces the chlorine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
Ethyl (S)-4-azido-3-hydroxybutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Ethyl (S)-4-oxo-3-hydroxybutyrate.
Reduction: Ethyl (S)-4-amino-3-hydroxybutyrate.
Substitution: Various azido-substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl (S)-4-azido-3-hydroxybutyrate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its azido group, which can participate in click chemistry.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl (S)-4-azido-3-hydroxybutyrate involves its functional groups:
Azido Group: Participates in click chemistry reactions, forming stable triazole rings with alkynes.
Hydroxy Group: Can undergo oxidation or reduction, altering the compound’s reactivity and properties.
Ethyl Ester Group: Provides stability and can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
類似化合物との比較
Ethyl (S)-4-azido-3-hydroxybutyrate can be compared with similar compounds such as:
Ethyl (S)-4-chloro-3-hydroxybutyrate: The precursor in its synthesis, which lacks the azido group.
Ethyl (S)-4-amino-3-hydroxybutyrate: The reduction product of the azido compound, featuring an amine group instead of an azido group.
Ethyl (S)-4-oxo-3-hydroxybutyrate: The oxidation product, where the hydroxy group is converted to a carbonyl group.
These comparisons highlight the unique reactivity and applications of this compound, particularly due to the presence of the azido group, which enables click chemistry applications.
特性
IUPAC Name |
ethyl (3S)-4-azido-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c1-2-12-6(11)3-5(10)4-8-9-7/h5,10H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAYETVPZNVYFE-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













